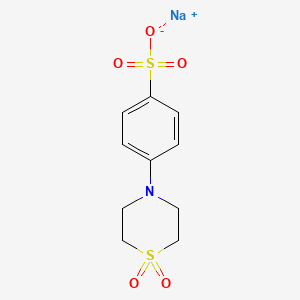

Sodium 4-(1,1-dioxidothiomorpholino)benzenesulfonate

Description

Sodium 4-(1,1-dioxidothiomorpholino)benzenesulfonate is a sulfonate salt featuring a benzene ring substituted with a sulfonate group (-SO₃⁻Na⁺) and a 1,1-dioxidothiomorpholino moiety. The thiomorpholine dioxide group is a six-membered heterocyclic ring containing two sulfur atoms oxidized to sulfone groups, enhancing polarity and hydrogen-bonding capacity. This compound is primarily utilized in pharmaceutical research, particularly in the synthesis of F-18-labeled focal adhesion kinase inhibitors for tumor imaging . Its structural complexity distinguishes it from simpler benzenesulfonate derivatives, enabling unique interactions in biological systems.

Properties

Molecular Formula |

C10H12NNaO5S2 |

|---|---|

Molecular Weight |

313.3 g/mol |

IUPAC Name |

sodium;4-(1,1-dioxo-1,4-thiazinan-4-yl)benzenesulfonate |

InChI |

InChI=1S/C10H13NO5S2.Na/c12-17(13)7-5-11(6-8-17)9-1-3-10(4-2-9)18(14,15)16;/h1-4H,5-8H2,(H,14,15,16);/q;+1/p-1 |

InChI Key |

MBWVMMDDTPCXQR-UHFFFAOYSA-M |

Canonical SMILES |

C1CS(=O)(=O)CCN1C2=CC=C(C=C2)S(=O)(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 4-(1,1-dioxidothiomorpholino)benzenesulfonate typically involves the reaction of 4-chlorobenzenesulfonyl chloride with thiomorpholine under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Sodium 4-(1,1-dioxidothiomorpholino)benzenesulfonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can lead to the formation of thiol derivatives.

Substitution: The benzenesulfonate group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and alcohols can react with the benzenesulfonate group under basic conditions.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Thiol derivatives.

Substitution: Various substituted benzenesulfonate compounds.

Scientific Research Applications

Antimicrobial Activity

Sodium 4-(1,1-dioxidothiomorpholino)benzenesulfonate has shown potential as an antimicrobial agent. Research indicates that compounds with similar sulfonamide structures exhibit significant inhibitory effects against various bacterial strains. For instance, studies have demonstrated that benzenesulfonamide derivatives can inhibit carbonic anhydrase IX, an enzyme implicated in tumor growth and bacterial survival, with IC50 values ranging from 10.93 to 25.06 nM .

Table 1: Antimicrobial Activity of Sulfonamide Derivatives

| Compound | Target Enzyme | IC50 (nM) |

|---|---|---|

| This compound | Carbonic Anhydrase IX | 10.93-25.06 |

| Other Benzenesulfonamides | Various Bacteria | Varies |

Cancer Treatment

The compound is also being investigated for its anticancer properties. Similar derivatives have been reported to inhibit kinases involved in cancer progression, such as FGFR (Fibroblast Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor) . Such inhibition could potentially lead to the development of new therapies for cancers associated with these pathways.

Case Study: Inhibition of FGFR in Cancer Cells

A study evaluated a series of sulfonamide derivatives for their ability to inhibit FGFR activity. Results indicated that certain compounds effectively reduced cell proliferation in FGFR-positive cancer cell lines, suggesting a promising avenue for therapeutic development .

Electrolyte in Conductive Polymers

This compound has been utilized as an electrolyte in the synthesis of polypyrrole coatings on stainless steel. This application highlights its role in enhancing the conductive properties of polymers, which is crucial for various electronic and electrochemical applications .

Table 2: Applications in Material Science

| Application | Description |

|---|---|

| Electrolyte for Polypyrrole Coatings | Enhances conductivity in polymer coatings |

| Surface Morphology Modification | Affects the morphology of coatings on substrates |

Enzyme Inhibition Studies

The compound's structural characteristics allow it to act as an inhibitor for specific enzymes involved in metabolic pathways. Research has shown that similar sulfonamides can effectively inhibit enzymes like acetylcholinesterase and butyrylcholinesterase, which are relevant in neurodegenerative diseases such as Alzheimer's .

Table 3: Enzyme Inhibition Potentials

Mechanism of Action

The mechanism of action of Sodium 4-(1,1-dioxidothiomorpholino)benzenesulfonate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activities. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Molecular Analysis

Key Structural Differences :

- Sodium Benzenesulfonate (CAS 515-42-4) : Lacks substituents beyond the sulfonate group, making it a basic aromatic sulfonate .

- Sodium Diphenylamine Sulfonate: Contains a phenylamino (-NPh) group, imparting redox activity and dye-intermediate applications .

- Sodium 4-(1-Propylnonyl)benzenesulfonate: Features a branched alkyl chain (C10-13-sec-alkyl), enhancing surfactant properties .

- Perfluorinated Benzenesulfonates (e.g., [64910-98-1]) : Fluorinated alkyl chains confer extreme chemical stability and water-repellent characteristics .

Table 1: Structural and Molecular Comparison

| Compound Name | Substituent | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| Sodium 4-(1,1-dioxidothiomorpholino)benzenesulfonate | Thiomorpholine dioxide | C₁₀H₁₁NNaO₅S₂ | 336.32 (calculated) |

| Sodium benzenesulfonate (CAS 515-42-4) | None (sulfonate only) | C₆H₅NaO₃S | 180.16 |

| Sodium Diphenylamine Sulfonate | Phenylamino | C₁₂H₁₀NNaO₃S | 271.27 |

| Sodium 4-(1-propylnonyl)benzenesulfonate | 1-Propylnonyl | C₁₈H₂₉NaO₃S | 372.47 |

| Sodium p-[(nonadecafluorodecenyl)oxy]benzenesulfonate | Perfluorinated decyloxy | C₁₆H₅F₁₉NaO₄S | ~732.25 (estimated) |

Physicochemical Properties

- Solubility: The thiomorpholine dioxide group enhances water solubility compared to alkylbenzenesulfonates (e.g., Sodium 4-(1-propylnonyl)benzenesulfonate), which exhibit amphiphilic behavior .

- Stability : Perfluorinated derivatives show exceptional thermal and chemical resistance due to C-F bonds, whereas the thiomorpholine group may degrade under strong reducing conditions .

Table 2: Application Comparison

Research Findings and Trends

- Catalytic Efficiency : Sodium benzenesulfonate derivatives participate in Ni-catalyzed C–S coupling reactions with high yields (e.g., 94% for methyl 4-(phenylsulfonyl)benzoate), though fluorinated or thiomorpholine-containing variants may require tailored catalysts .

- Market Trends : Sodium benzenesulfonate markets are driven by surfactant demand, while niche derivatives like the target compound are growing in radiopharmaceutical sectors .

Biological Activity

Sodium 4-(1,1-dioxidothiomorpholino)benzenesulfonate is a compound with significant biological activity, particularly noted for its potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which includes a sulfonate group and a thiomorpholine moiety. The presence of the dioxidothiomorpholine enhances its solubility and biological interactions.

The compound exhibits histone deacetylase (HDAC) inhibitory activity , which is crucial in regulating gene expression. HDAC inhibitors are known to play a role in various therapeutic areas, including oncology and neurodegenerative diseases. This compound has been specifically linked to the treatment of HDAC6-mediated diseases such as:

- Infectious diseases

- Neoplasms

- Neurological disorders

- Cardiovascular diseases

This broad spectrum of activity is attributed to the compound's ability to modulate epigenetic factors that influence cellular processes and disease pathways .

Biological Activity Overview

| Activity | Description |

|---|---|

| HDAC Inhibition | Inhibits histone deacetylases, affecting gene expression and cellular functions. |

| Therapeutic Applications | Potential use in treating cancers, neurological disorders, and metabolic diseases. |

| Toxicity Profile | Generally low toxicity; detailed safety assessments are ongoing. |

Case Study 1: Efficacy in Cancer Treatment

A study evaluated the effects of this compound on cancer cell lines. The results indicated a significant reduction in cell viability and proliferation rates in treated cells compared to controls. The mechanism was linked to the induction of apoptosis through HDAC inhibition.

Case Study 2: Neuroprotection

Research conducted on animal models demonstrated that the compound could protect against neurodegeneration by inhibiting HDAC6, which is associated with neuroinflammatory responses. Animals treated with this compound showed improved cognitive function and reduced markers of neuroinflammation .

Safety and Toxicological Data

Toxicological assessments indicate that this compound has a favorable safety profile. The compound has been subjected to various toxicity tests, including acute toxicity studies in rodents. Results showed no significant adverse effects at therapeutic doses, suggesting its potential for clinical use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.